Cas no 1520338-89-9 (2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride)

2-(2-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring both bromo and fluoro substituents on the phenoxy ring. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing sulfonyl functionalities into target molecules. The presence of bromo and fluoro groups enhances its reactivity and selectivity in cross-coupling reactions, making it valuable for pharmaceutical and agrochemical applications. Its well-defined structure ensures consistent performance in nucleophilic substitution and condensation reactions. The compound is typically handled under controlled conditions due to its sulfonyl chloride reactivity, requiring anhydrous environments to maintain stability. Suitable for researchers seeking precise functionalization in complex molecular architectures.
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride structure
1520338-89-9 structure
商品名:2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
CAS番号:1520338-89-9
MF:C8H7BrClFO3S
メガワット:317.559783220291
CID:6483868
PubChem ID:81529992

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
    • AKOS020108478
    • 1520338-89-9
    • EN300-1144601
    • インチ: 1S/C8H7BrClFO3S/c9-7-2-1-6(11)5-8(7)14-3-4-15(10,12)13/h1-2,5H,3-4H2
    • InChIKey: HALZUJQTFIYSBU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1OCCS(=O)(=O)Cl)F

計算された属性

  • せいみつぶんしりょう: 315.89718g/mol
  • どういたいしつりょう: 315.89718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1144601-0.5g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1144601-2.5g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1144601-0.25g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
0.25g
$513.0 2023-10-25
Enamine
EN300-1144601-1.0g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9
1g
$0.0 2023-06-09
Enamine
EN300-1144601-5g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
5g
$1614.0 2023-10-25
Enamine
EN300-1144601-10g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
10g
$2393.0 2023-10-25
Enamine
EN300-1144601-0.05g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1144601-1g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
1g
$557.0 2023-10-25
Enamine
EN300-1144601-0.1g
2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
1520338-89-9 95%
0.1g
$490.0 2023-10-25

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride 関連文献

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chlorideに関する追加情報

2-(2-Bromo-5-Fluorophenoxy)ethane-1-Sulfonyl Chloride: A Comprehensive Overview

The compound with CAS No. 1520338-89-9, known as 2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride, is a highly specialized organic chemical with significant applications in various fields of chemistry and materials science. This compound is notable for its unique structure, which combines a sulfonyl chloride group with a bromo-fluorophenyl ether moiety, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

Sulfonyl chlorides are well-known for their reactivity and versatility in organic synthesis, often serving as intermediates in the preparation of sulfonamides, sulfonates, and other functionalized compounds. The presence of the bromo and fluoro substituents on the aromatic ring further enhances the compound's reactivity and selectivity in various chemical transformations. Recent studies have highlighted the importance of such halogenated aromatic systems in drug design, where they contribute to improved pharmacokinetic properties such as bioavailability and metabolic stability.

The synthesis of 2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and coupling reactions, to optimize the production of this compound. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have also been employed to enhance reaction efficiency and reduce environmental impact.

In terms of applications, this compound has found significant use in the development of advanced polymers and coatings. Its sulfonyl chloride group enables it to act as a reactive intermediate in the formation of high-performance materials with enhanced thermal stability and mechanical properties. For instance, recent studies have demonstrated its utility in the synthesis of poly(arylene ether sulfone) polymers, which are widely used in aerospace and automotive industries due to their exceptional durability under extreme conditions.

Moreover, 2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride has shown promise in medicinal chemistry as a building block for bioactive molecules. Its bromo-fluoro-substituted aromatic ring provides a platform for designing compounds with specific biological activities, such as kinase inhibitors or receptor antagonists. Collaborative efforts between chemists and biologists have led to the identification of novel drug candidates derived from this compound, highlighting its potential impact on therapeutic development.

From an environmental perspective, there is growing interest in understanding the ecological footprint of such chemicals. Researchers are investigating sustainable synthesis routes and degradation pathways to minimize their environmental impact while maintaining their performance characteristics. This aligns with global efforts to promote green chemistry principles across various industries.

In conclusion, 2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride (CAS No. 1520338-89-9) is a versatile compound with wide-ranging applications in materials science, pharmaceuticals, and polymer chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines. As advancements in synthetic methodologies continue to emerge, this compound is expected to play an even more prominent role in shaping future technologies.

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